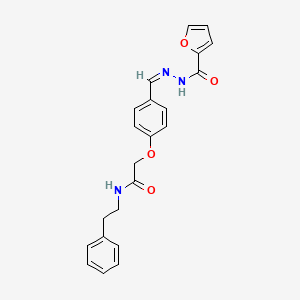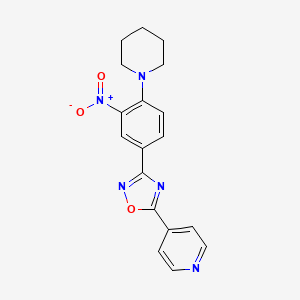
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide, also known as QL-IX-55, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QL-IX-55 is a member of the benzamide family and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mechanism of Action
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide selectively inhibits PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrates (IRSs). This leads to increased insulin signaling and glucose uptake in peripheral tissues, resulting in improved glycemic control. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells in vitro. In animal models of obesity and insulin resistance, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has also been shown to reduce inflammation in adipose tissue and improve liver function in obese mice.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has limited solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, the high cost of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide may limit its widespread use in research studies.
Future Directions
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. In addition, further studies could investigate the molecular mechanisms underlying the effects of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide on insulin signaling and glucose homeostasis. Finally, the development of more potent and selective inhibitors of PTP1B could lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde with N,N-dimethyl-4-aminobenzamide in the presence of acetic acid and sodium acetate. The resulting compound is then subjected to a catalytic hydrogenation reaction to obtain N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide. The purity of the compound is typically confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide leads to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In addition, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N,4-dimethylbenzamide has been shown to improve lipid metabolism and reduce inflammation in animal models of obesity and insulin resistance.
properties
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-6-14(7-5-13)20(24)22(2)12-16-10-15-11-17(25-3)8-9-18(15)21-19(16)23/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFZSFGKGPMNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N,4-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)




